molecular formula C9H18ClNS B1392758 1-Thia-4-azaspiro[4.6]undecane hydrochloride CAS No. 875-11-6

1-Thia-4-azaspiro[4.6]undecane hydrochloride

Cat. No.: B1392758
CAS No.: 875-11-6
M. Wt: 207.76 g/mol
InChI Key: VRWHQXHLENHQIQ-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[46]undecane hydrochloride is a chemical compound with the molecular formula C9H18ClNS It is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-4-azaspiro[4.6]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control. The final product is then purified through crystallization or other separation techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: 1-Thia-4-azaspiro[4.6]undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

1-Thia-4-azaspiro[4.6]undecane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1-Thia-4-azaspiro[4.6]undecane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, potentially disrupting their normal function. This can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

  • 1-Thia-4-azaspiro[4.5]decane hydrochloride
  • 1-Thia-4-azaspiro[5.6]dodecane hydrochloride

Comparison: 1-Thia-4-azaspiro[4.6]undecane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-thia-4-azaspiro[4.6]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS.ClH/c1-2-4-6-9(5-3-1)10-7-8-11-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWHQXHLENHQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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